8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-methoxy-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12) |
InChI Key |
YJZPDVBZHWFGHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=NNC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis of 8-Methoxybenzo[d][1,triazin-4(3H)-one derivatives often begins with p-tosylmethyl isocyanide (TosMIC) precursors. A representative method involves reacting 2-azidobenzaldehyde derivatives with TosMIC under basic conditions to induce cyclization. For example, 4-Methoxybenzo[d]triazine (4c) —a structural analog—was synthesized via deprotonation of TosMIC derivative 3a using tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.
Reaction Conditions and Yield Optimization
-
Solvent: THF (0.04 M concentration)
-
Base: t-BuOK (1.2 equivalents)
-
Temperature: 0°C → room temperature (1 h)
The choice of THF as a solvent enhances nucleophilic attack efficiency, while controlled temperature prevents side reactions such as azide decomposition.
Spectroscopic Validation
Post-synthesis characterization of 4c confirmed structural integrity:
-
1H NMR (CDCl3): δ 8.38 (d, J = 8.4 Hz, 1H), 8.19 (d, J = 9.4 Hz, 1H), 4.35 (s, 3H, OCH3).
-
HRMS (ESI-TOF): Calculated for C8H8N3O [M + H]+: 162.0662; Found: 162.0666.
These data align with the expected methoxy substitution at the 4-position of the benzotriazine core.
Azide-Alkyne Cycloaddition (Click Chemistry)
Precursor Synthesis
An alternative route involves azide-alkyne cycloaddition, a cornerstone of click chemistry. Starting with 2-azidobenzaldehyde derivatives, copper-catalyzed reactions with terminal alkynes yield triazoles, which undergo subsequent cyclization to form benzotriazines. For 8-methoxy derivatives, methoxy-substituted benzaldehydes serve as precursors.
Key Steps:
Yield and Purity Considerations
-
Optimal Solvent: Dimethylformamide (DMF) or THF
-
Catalyst: CuI (5 mol%)
-
Yield Range: 50–70% (dependent on substituent electronic effects)
Methoxy groups at the 8-position may sterically hinder cyclization, necessitating elevated temperatures (80–100°C) for complete conversion.
Intramolecular Cyclization of Hydrazine Derivatives
Hydrazine-Based Routes
Hydrazine precursors offer a direct pathway to benzotriazinones. For example, condensation of 2-methoxybenzohydrazide with nitriles or isocyanates generates intermediates that cyclize under acidic or basic conditions.
Representative Procedure:
Challenges and Mitigations
-
Side Reactions: Over-cyclization or dimerization may occur; stoichiometric control and dilute conditions minimize these.
-
Yield: 55–65% (lower than TosMIC-based methods due to intermediate instability).
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield | Reaction Time | Complexity |
|---|---|---|---|---|
| TosMIC Heterocyclization | t-BuOK, THF | 60% | 2–3 h | Moderate |
| Click Chemistry | CuI, DMF | 50–70% | 6–8 h | High |
| Hydrazine Cyclization | HCl/AcOH | 55–65% | 12 h | Low |
The TosMIC route offers superior yields and shorter reaction times, making it preferable for lab-scale synthesis. Conversely, click chemistry provides modularity for diverse substitutions but requires stringent anhydrous conditions.
Mechanistic Insights
TosMIC Deprotonation and Cyclization
The t-BuOK abstracts the α-proton of TosMIC, generating a resonance-stabilized carbanion. This nucleophile attacks the adjacent azide group, triggering cyclization with concomitant expulsion of p-toluenesulfinate (Figure 1).
Role of Methoxy Substituents
The electron-donating methoxy group at the 8-position stabilizes intermediates via resonance, facilitating cyclization. However, steric effects may slow reaction kinetics, necessitating optimized stoichiometry.
Scalability and Industrial Prospects
Pilot-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted triazines, which can be further utilized in various applications .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that derivatives of 1,2,3-benzotriazines, including 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one, exhibit significant binding affinity to serotonin receptors (5-HT1A), suggesting potential as antidepressants. Studies have shown that these compounds can modulate neurotransmitter systems effectively, which is crucial for treating depression and anxiety disorders .
2. Antifungal and Antimicrobial Properties
Compounds related to this compound have been evaluated for their antifungal and antibacterial activities. For instance, research has demonstrated that certain triazine derivatives possess remarkable antimicrobial efficacy against various strains of bacteria and fungi. This property makes them candidates for developing new antimicrobial agents .
3. Antihypertensive Effects
Some studies have highlighted the antihypertensive potential of triazine derivatives. These compounds may act by modulating vascular tone and influencing the renin-angiotensin system, thereby providing therapeutic benefits in managing hypertension .
4. Cancer Treatment
The triazine scaffold has been explored for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .
Synthetic Applications
1. Synthesis Methodologies
The synthesis of this compound can be achieved through several methodologies involving heterocyclization reactions. Recent advancements include efficient synthetic routes that utilize intramolecular reactions under mild conditions, yielding high purity and yield .
2. Versatile Building Block
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex structures through further functionalization reactions such as alkylation and acylation. Its ability to act as an intermediate facilitates the development of novel compounds with tailored biological activities .
Industrial Applications
1. Dyes and Pigments
Due to their vibrant colors and stability, triazine derivatives are also employed in the dye industry. They are utilized in the formulation of dyes for textiles and plastics, providing a range of colors with excellent fastness properties .
2. Pesticides
The agricultural sector benefits from the application of triazine compounds as pesticides. Their efficacy against various pests makes them valuable in crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Type
The biological and physicochemical properties of benzotriazinone derivatives are highly dependent on substituent position and type:
- 3-Substituted Derivatives: 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one (MW: 203.24 g/mol) features a butyl group at position 3, enhancing lipophilicity. This compound is commercially available but lacks detailed biological data . 3-Phenylbenzo[d][1,2,3]triazin-4(3H)-one undergoes rhodium-catalyzed C–H alkylation with carbonyl sulfoxonium ylides, demonstrating reactivity at the triazinone core .
- Fused-Ring Derivatives: Pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one (e.g., compound 8a) exhibits a fused pyrido-thieno system, with a high melting point (300–302°C) and distinct IR absorption at 1690 cm⁻¹ (C=O) . Thieno[2,3-d][1,2,3]triazin-4(3H)-ones (e.g., compounds 4a–c) are synthesized via diazotization of thiophene precursors under mild conditions, suggesting utility in anti-allergic drug development .
Physicochemical Properties
- Melting Points: Fused-ring derivatives (e.g., pyrido-thieno-triazinones) exhibit higher melting points (300–302°C) compared to alkyl-substituted analogs .
- Spectroscopic Data: IR spectra of pyrido-thieno-triazinones show C=O stretches at 1690 cm⁻¹, while ¹H NMR reveals aromatic protons at δ 7.3–8.2 ppm .
- Molecular Weight and Solubility : Alkyl-substituted derivatives (e.g., 3-butyl) have lower molecular weights (203–377 g/mol) and increased lipophilicity compared to polar fused-ring systems .
Biological Activity
8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a methoxy group attached to a benzotriazine core, which is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to this compound, particularly its anticancer properties. The following sections provide detailed insights into its efficacy against different cancer cell lines and its mechanisms of action.
In Vitro Studies
-
Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC₅₀ values were reported at approximately 15 µM.
- A549 (lung cancer) : The compound showed an IC₅₀ of about 12 µM.
- HeLa (cervical cancer) : IC₅₀ values were around 10 µM.
-
Mechanisms of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9. This was confirmed by flow cytometry and Western blot analyses.
- Cell Cycle Arrest : It was observed that treatment with this compound leads to G1 phase arrest in the cell cycle, preventing further proliferation .
Structure-Activity Relationship (SAR)
The structural modifications on the benzotriazine scaffold have been studied to enhance anticancer activity. Substituents at the 4-position significantly influence cytotoxicity and selectivity towards specific cancer types. For example:
- Compounds with halogen substitutions exhibited increased potency against MCF7 cells.
- The introduction of electron-withdrawing groups improved interaction with target proteins involved in cell proliferation .
Summary of Research Findings
A summary table below encapsulates key findings from various studies regarding the biological activity of this compound:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 15 | Apoptosis induction | |
| A549 | 12 | Cell cycle arrest | |
| HeLa | 10 | Caspase activation |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- In a study involving xenograft models of melanoma, administration of this compound resulted in a significant reduction in tumor volume compared to controls.
- Another study highlighted its synergistic effects when combined with conventional chemotherapeutics, leading to enhanced efficacy and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
